molecular formula C14H23BN2O3 B14836735 6-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

6-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Cat. No.: B14836735
M. Wt: 278.16 g/mol
InChI Key: BDDWXNZBGCJBKM-UHFFFAOYSA-N
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Description

6-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organic compound that features a boronic ester group.

Preparation Methods

The synthesis of 6-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:

Chemical Reactions Analysis

6-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst . This property is exploited in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar compounds include:

6-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine stands out due to its specific substitution pattern on the pyridine ring, which can affect its reactivity and the types of products formed in chemical reactions.

Properties

Molecular Formula

C14H23BN2O3

Molecular Weight

278.16 g/mol

IUPAC Name

6-methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)10-8-9-11(17(5)6)16-12(10)18-7/h8-9H,1-7H3

InChI Key

BDDWXNZBGCJBKM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N(C)C)OC

Origin of Product

United States

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